1,4-Dioxaspiro[4.5]decane-8-thiol
Overview
Description
1,4-Dioxaspiro[4.5]decane-8-thiol is a chemical compound with the CAS Number: 1038981-83-7 . It has a molecular weight of 174.26 and its IUPAC name is 1,4-dioxaspiro[4.5]decane-8-thiol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 1,4-Dioxaspiro[4.5]decane-8-thiol is 1S/C8H14O2S/c11-7-1-3-8(4-2-7)9-5-6-10-8/h7,11H,1-6H2 . This provides a standardized way to represent the compound’s structure using a textual string. For a 3D structure, it’s recommended to refer to chemical databases or software that can interpret the InChI code.Physical And Chemical Properties Analysis
1,4-Dioxaspiro[4.5]decane-8-thiol has a density of 1.1±0.1 g/cm^3, a boiling point of 266.4±40.0 °C at 760 mmHg, and a flash point of 114.9±27.3 °C . It also has a molar refractivity of 46.3±0.4 cm^3, a polar surface area of 57 Å^2, and a molar volume of 151.5±5.0 cm^3 .Scientific Research Applications
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Preparation of Arylcyclohexanones Analgesics and Metalloproteinase Inhibitors
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Synthesis of Benzimidazole Derivatives as Therapeutic TRPM8 Receptor Modulators
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Synthesis of Apoptosis Inducing Agents
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Proline-catalyzed Diels Alder Reaction
As always, handling and working with chemicals should always be done under the guidance of a trained professional and in accordance with safety regulations. Always refer to the Material Safety Data Sheet (MSDS) for information on the safe handling of chemicals .
-
Preparation of Arylcyclohexanones Analgesics and Metalloproteinase Inhibitors
-
Synthesis of Benzimidazole Derivatives as Therapeutic TRPM8 Receptor Modulators
-
Synthesis of Apoptosis Inducing Agents
-
Proline-catalyzed Diels Alder Reaction
As always, handling and working with chemicals should always be done under the guidance of a trained professional and in accordance with safety regulations. Always refer to the Material Safety Data Sheet (MSDS) for information on the safe handling of chemicals .
Safety And Hazards
properties
IUPAC Name |
1,4-dioxaspiro[4.5]decane-8-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c11-7-1-3-8(4-2-7)9-5-6-10-8/h7,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNUNPNRGZFERT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1S)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.5]decane-8-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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